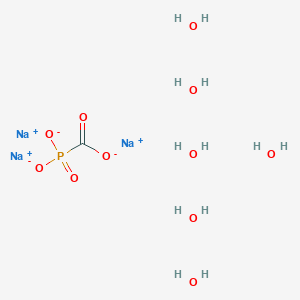

Sodium phosphonatoformate hexahydrate

Beschreibung

Physicochemical and Pharmacological Properties

Structural and Chemical Profile

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{CH}{12}\text{Na}3\text{O}_{11}\text{P} $$ |

| Molecular Weight | 300.04 g/mol |

| Appearance | White crystalline powder |

| Solubility | Sparingly soluble in water (5% w/w at pH 7) |

| Storage | 2–8°C, protected from moisture |

| SMILES | C(=O)([O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+] |

The hexahydrate form stabilizes the compound via hydrogen bonding between water molecules and the phosphonatoformate anion.

Clinical and Research Applications

Antiviral Efficacy

Table 3: Clinical Trial Outcomes

| Indication | Regimen | Outcome |

|---|---|---|

| CMV Retinitis | 60 mg/kg q8h IV | Median time to progression: 53 days |

| Acyclovir-Resistant HSV | 40 mg/kg q8h IV | Lesion resolution in 67% at 14 days |

Intravitreal injections (2.4 mg/0.1 mL) reduce CMV viral load but risk crystalline deposits on the retinal surface.

Eigenschaften

CAS-Nummer |

34156-56-4 |

|---|---|

Molekularformel |

CH5NaO6P |

Molekulargewicht |

167.01 g/mol |

IUPAC-Name |

trisodium;phosphonatoformate |

InChI |

InChI=1S/CH3O5P.Na.H2O/c2-1(3)7(4,5)6;;/h(H,2,3)(H2,4,5,6);;1H2 |

InChI-Schlüssel |

BHAFHUDTBJDEMN-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])P(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+] |

Kanonische SMILES |

C(=O)(O)P(=O)(O)O.O.[Na] |

Andere CAS-Nummern |

34156-56-4 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

4428-95-9 (Parent) |

Synonyme |

Foscarnet Foscarnet Barium (2:3) Salt Foscarnet Calcium (2:3) Salt Foscarnet Disodium Salt Foscarnet Magnesium (2:3) Salt Foscarnet Manganese (2+) (2:3) Salt Foscarnet Sodium Foscarnet Sodium Hexahydrate Foscarnet Trilithium Salt Foscarnet Tripotassium Salt Foscarnet Trisodium Salt Foscavir Phosphonoformate Phosphonoformic Acid Trisodium Phosphonoformate |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Saponification-Crystallization Protocol

The foundational method involves three stages:

-

Base Activation : Sodium hydroxide (4.77 mol) is dissolved in water (400 mL) and heated to 50°C to create a reactive medium.

-

Ester Saponification : Triethyl phosphonoformate (0.795 mol) is added dropwise at 50°C, initiating exothermic ester cleavage. The mixture is refluxed at 90–95°C for 1 hour, during which ethanol byproduct distills off.

-

Controlled Crystallization : Cooling to 17–30°C precipitates the hexahydrate, which is filtered and washed with chilled water (18–22°C).

Critical Parameters :

Dodecahydrate Intermediate Pathway

An alternative route produces the dodecahydrate at 5°C, which is subsequently dehydrated:

-

Primary Crystallization : Saturated foscarnet solution cooled to 5°C yields dodecahydrate crystals.

-

Thermal Dehydration : Drying at 25°C under reduced pressure (10–15 mmHg) converts dodecahydrate to hexahydrate.

Advantages :

Comparative Analysis of Synthetic Routes

The table below contrasts key performance metrics across major methodologies:

Recrystallization Optimization

Post-synthesis purification is critical for pharmaceutical applications. The patented recrystallization protocol involves:

Impact of Cooling Rate :

Industrial-Scale Adaptation

Scaling the laboratory process to production requires:

-

Reactor Design : Glass-lined steel reactors with condenser arrays for ethanol recovery

-

Temperature Control : Jacketed reactors with ±0.5°C accuracy

-

Crystallization : Continuous oscillatory baffled crystallizers for uniform crystal size

Production Metrics :

Stability and Hydration State Considerations

The hexahydrate-dodecahydrate equilibrium presents formulation challenges:

Analyse Chemischer Reaktionen

Arten von Reaktionen: Foscarnet-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Foscarnet-Natrium kann zu Phosphonoformic acid oxidiert werden.

Reduktion: Es kann zu Phosphonomethanoic acid reduziert werden.

Substitution: Foscarnet-Natrium kann Substitutionsreaktionen mit anderen chemischen Verbindungen eingehen, um Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Es werden übliche Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nukleophile können unter milden bis mäßigen Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.

Hauptsächlich gebildete Produkte:

Oxidation: Phosphonoformic acid.

Reduktion: Phosphonomethanoic acid.

Substitution: Verschiedene Phosphonoformate Derivate.

Wissenschaftliche Forschungsanwendungen

Foscarnet-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Reagenz in verschiedenen chemischen Reaktionen und der Synthese anderer Verbindungen verwendet.

Biologie: In Studien mit viralen DNA-Polymerasen und deren Hemmung eingesetzt.

Medizin: Primär zur Behandlung von Cytomegalievirus-Retinitis bei Patienten mit erworbenem Immundefizienzsyndrom und Herpes-simplex-Virus-Infektionen, die gegen Aciclovir resistent sind.

Industrie: Wird bei der Herstellung von antiviralen Medikamenten und als Forschungswerkzeug in der pharmazeutischen Entwicklung eingesetzt

5. Wirkmechanismus

Foscarnet-Natrium übt seine antivirale Wirkung aus, indem es selektiv die Pyrophosphat-Bindungsstelle an viralen DNA-Polymerasen hemmt. Diese Hemmung verhindert die Spaltung von Pyrophosphat von Desoxynukleotidtriphosphaten, wodurch die DNA-Kettenverlängerung gestoppt wird. Foscarnet-Natrium benötigt keine Aktivierung durch virale Proteinkinasen, wodurch es wirksam gegen Viren ist, die gegen andere antivirale Medikamente wie Aciclovir und Ganciclovir resistent sind .

Ähnliche Verbindungen:

Aciclovir: Ein Nukleosidanalog, das zur Behandlung von Herpes-simplex-Virus-Infektionen eingesetzt wird.

Ganciclovir: Ein weiteres Nukleosidanalog, das zur Behandlung von Cytomegalievirus-Infektionen eingesetzt wird.

Cidofovir: Ein Nukleotidanalog, das zur Behandlung von Cytomegalievirus-Retinitis bei Patienten mit erworbenem Immundefizienzsyndrom eingesetzt wird

Vergleich:

Einzigartigkeit: Im Gegensatz zu Aciclovir und Ganciclovir benötigt Foscarnet-Natrium keine Aktivierung durch virale Proteinkinasen, wodurch es gegen arzneimittelresistente Stämme von Herpes-simplex-Virus und Cytomegalievirus wirksam ist. .

Die einzigartigen Eigenschaften von Foscarnet-Natrium und seine breite antivirale Aktivität machen es zu einem wertvollen Werkzeug sowohl in klinischen als auch in Forschungsumgebungen.

Wirkmechanismus

Foscarnet sodium exerts its antiviral effects by selectively inhibiting the pyrophosphate binding site on viral DNA polymerases. This inhibition prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting DNA chain elongation. Foscarnet sodium does not require activation by viral protein kinases, making it effective against viruses resistant to other antiviral drugs such as acyclovir and ganciclovir .

Vergleich Mit ähnlichen Verbindungen

Comparison with Sodium Formate (HCOONa)

Sodium Formate (CAS 141-53-7) is a simple carboxylate salt with a molar mass of 68.01 g/mol . Unlike sodium phosphonatoformate hexahydrate, it lacks a phosphonate group, resulting in distinct applications:

- Sodium Formate : Used as a de-icing agent, buffering agent, and preservative .

- This compound : Specialized in antiviral therapy due to its phosphonate group, which inhibits viral DNA polymerases .

Comparison with Sodium Hexametaphosphate (SHMP)

Sodium Hexametaphosphate (CAS 10124-56-8) is a polymeric phosphate compound used in water treatment and food processing . Key differences include:

Comparison with Sodium Pyrophosphate Decahydrate

Sodium Pyrophosphate Decahydrate (CAS 13472-36-1) is a sequestrant and buffering agent in food and detergents . Contrasts include:

Comparison with Magnesium Hypophosphite Hexahydrate

Differences include:

Comparison with Pharmaceutical Impurities

This compound’s impurities, such as Disodium (Ethoxyoxydophosphanyl)formate (CAS 55920-24-6), share structural similarities but differ in substituents:

- Impurity B : Ethoxy group replaces a hydroxyl group on phosphorus, altering reactivity .

- Impurity D : Diethoxyphosphoryl group introduces steric hindrance, reducing antiviral efficacy .

Data Tables Summarizing Key Properties

Table 1: Comparative Structural Properties

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization methods for Sodium Phosphonatoformate Hexahydrate in laboratory settings?

- Synthesis : The compound is typically synthesized via neutralization of phosphonoformic acid with sodium hydroxide in a stoichiometric ratio (1:3 for trisodium salt), followed by crystallization in aqueous media under controlled pH (7.0–8.5) and low-temperature conditions (2–8°C) to yield the hexahydrate form .

- Characterization : Use X-ray diffraction (XRD) to confirm crystallinity, nuclear magnetic resonance (³¹P NMR) to verify phosphonate group integrity, and thermogravimetric analysis (TGA) to validate hydration state (6 H₂O molecules). Purity is assessed via USP monograph methods, including ion chromatography for residual phosphate/phosphite impurities .

Q. How should this compound be stored to maintain stability in experimental setups?

- Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to humidity (>60% RH) to prevent deliquescence. Stability studies indicate degradation <2% over 24 months under these conditions. For buffer preparation, use freshly degassed deionized water (pH 6.5–7.5) to minimize hydrolysis .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

- HPLC-UV : Use a reversed-phase C18 column with mobile phase 10 mM ammonium acetate (pH 4.5)/acetonitrile (95:5 v/v) at 1.0 mL/min, detection at 210 nm.

- ICP-MS : For sodium quantification, employ inductively coupled plasma mass spectrometry with a detection limit of 0.1 ppb. Cross-validate with ion-selective electrodes for accuracy .

Advanced Research Questions

Q. How can researchers optimize antiviral assay parameters when studying this compound’s inhibition of viral DNA polymerases?

- Experimental Design :

- Use a cell-free polymerase assay with ³H-labeled dNTPs. Pre-incubate the compound (0.1–10 mM) with polymerase for 15 min at 37°C.

- Control for divalent cation interference (e.g., Mg²⁺/Ca²⁺) by chelating with 1 mM EDTA. IC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism) across triplicate runs .

Q. What strategies resolve contradictions in reported efficacy of this compound against drug-resistant viral strains?

- Comparative Studies : Conduct parallel assays with wild-type and mutant polymerases (e.g., UL54 mutants in cytomegalovirus). Use site-directed mutagenesis to identify resistance-conferning residues.

- Structural Analysis : Perform molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity changes in mutant active sites. Correlate with crystallography data if available .

Q. How can impurity profiling (e.g., phosphate/phosphite) impact reproducibility in pharmacological studies?

- Quality Control : Follow USP guidelines for limit testing: phosphate ≤0.1% w/w via ion chromatography (Dionex ICS-5000, 4 mm AS11-HC column, 30 mM KOH eluent) and phosphite ≤0.05% via redox titration .

- Mitigation : Pre-treat samples with solid-phase extraction (Strata™ X-AW cartridges) to remove anionic impurities before assay use .

Q. What are the implications of this compound’s chelation properties in complex biological systems?

- Metal Interference : In cell-based assays, the compound may chelate extracellular Ca²⁺, altering signal transduction. Supplement media with 1.8 mM CaCl₂ to maintain homeostasis.

- Spectroscopic Validation : Use isothermal titration calorimetry (ITC) to quantify binding constants for Ca²⁺/Mg²⁺ and adjust buffer formulations accordingly .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.